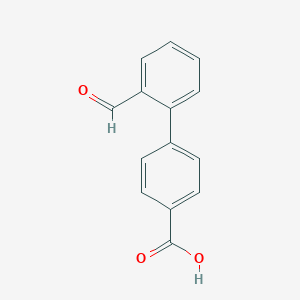

4-(2-formylphenyl)benzoic Acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(2-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKIOKGQNVOJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374690 | |

| Record name | 2'-Formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205871-49-4 | |

| Record name | 2'-Formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205871-49-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-(2-formylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-(2-formylphenyl)benzoic acid, a biphenyl derivative with significant potential in medicinal chemistry and materials science. This document outlines a detailed synthetic pathway, experimental protocols, and key analytical data.

Chemical and Physical Properties

4-(2-formylphenyl)benzoic acid is a bifunctional organic compound featuring both a carboxylic acid and an aldehyde functional group. These functionalities impart a unique combination of reactivity, making it a valuable building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₃ | PubChem |

| Molecular Weight | 226.23 g/mol | PubChem |

| IUPAC Name | 4-(2-formylphenyl)benzoic acid | PubChem |

| CAS Number | 205871-49-4 | PubChem |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols; sparingly soluble in water. | General knowledge of benzoic acid derivatives |

Synthesis of 4-(2-formylphenyl)benzoic acid

The most plausible and efficient synthetic route to 4-(2-formylphenyl)benzoic acid is a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction, followed by the hydrolysis of the resulting ester.

Synthetic Pathway Overview

The synthesis starts with the palladium-catalyzed cross-coupling of methyl 4-bromobenzoate and 2-formylphenylboronic acid to yield methyl 4-(2-formylphenyl)benzoate. Subsequent hydrolysis of the methyl ester affords the final product, 4-(2-formylphenyl)benzoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of methyl 4-(2-formylphenyl)benzoate via Suzuki-Miyaura Coupling

Materials:

-

Methyl 4-bromobenzoate (1.0 eq)

-

2-Formylphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask, add methyl 4-bromobenzoate, 2-formylphenylboronic acid, and potassium carbonate.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

-

To this mixture, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and then brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 4-(2-formylphenyl)benzoate as a solid.

Step 2: Hydrolysis of methyl 4-(2-formylphenyl)benzoate

Materials:

-

Methyl 4-(2-formylphenyl)benzoate (1.0 eq)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

Procedure:

-

Dissolve methyl 4-(2-formylphenyl)benzoate in a mixture of methanol and water in a round-bottom flask.

-

Add a solution of sodium hydroxide (2-3 equivalents) to the flask.

-

The mixture is heated to reflux and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After cooling to room temperature, the methanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with ethyl acetate to remove any unreacted starting material.

-

The aqueous layer is then cooled in an ice bath and acidified to a pH of 2-3 with 1M hydrochloric acid, resulting in the precipitation of the product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 4-(2-formylphenyl)benzoic acid.

Spectral Properties (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the carboxylic acid proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | The chemical shift is highly dependent on solvent and concentration. |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet | Characteristic downfield shift for an aldehyde proton. |

| Aromatic Protons | 7.4 - 8.2 | Multiplets | The eight aromatic protons will appear as a series of complex multiplets due to their different chemical environments and coupling. Protons ortho to the carbonyl and carboxyl groups will be the most deshielded. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the two carbonyl carbons, the aromatic carbons, and the carbons of the biphenyl system.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic acid (-C OOH) | 165 - 175 | Characteristic chemical shift for a carboxylic acid carbon. |

| Aldehyde (-C HO) | 190 - 200 | Typical downfield shift for an aldehyde carbon. |

| Aromatic Carbons | 125 - 145 | Aromatic carbons will show a range of chemical shifts. The carbons attached to the carbonyl and carboxyl groups, as well as the ipso-carbons of the biphenyl linkage, will have distinct shifts. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the hydroxyl, carbonyl, and aromatic functionalities.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic acid) | 2500 - 3300 | Broad | The broadness is due to hydrogen bonding. |

| C=O (Carboxylic acid) | 1680 - 1710 | Strong | Conjugation with the aromatic ring lowers the stretching frequency. |

| C=O (Aldehyde) | 1690 - 1715 | Strong | Also conjugated with the aromatic ring. |

| C-H (Aldehyde) | 2720 - 2820 | Medium | Two weak bands are often observed. |

| C=C (Aromatic) | 1450 - 1600 | Medium to weak | Multiple bands are expected. |

| C-O (Carboxylic acid) | 1210 - 1320 | Strong |

Potential Applications in Drug Development

While specific biological activities for 4-(2-formylphenyl)benzoic acid have not been extensively reported, the structural motifs present in the molecule suggest several potential applications in drug discovery and development. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

The presence of the aldehyde group allows for the formation of Schiff bases and other derivatives, which can be explored for the development of novel therapeutic agents. The carboxylic acid group provides a handle for forming amides, esters, and salts, enabling the modulation of physicochemical properties such as solubility and bioavailability.

Derivatives of benzoic acid have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs) and carbonic anhydrases, which are important targets in cancer and other diseases[1][2]. The unique substitution pattern of 4-(2-formylphenyl)benzoic acid could lead to novel interactions with biological targets.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of 4-(2-formylphenyl)benzoic acid.

Conclusion

4-(2-formylphenyl)benzoic acid is a versatile bifunctional molecule with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. The synthetic route via Suzuki-Miyaura coupling and subsequent hydrolysis is a robust and efficient method for its preparation. While further experimental studies are needed to fully characterize its spectral properties and biological activities, the information presented in this guide provides a solid foundation for researchers interested in exploring the chemistry and potential applications of this promising compound.

References

Characterization of 4-(2-formylphenyl)benzoic Acid: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 4-(2-formylphenyl)benzoic acid, a biphenyl derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring such spectra are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative NMR and IR data for 4-(2-formylphenyl)benzoic acid. These predictions are derived from the known spectral data of [1,1'-biphenyl]-2-carboxaldehyde and [1,1'-biphenyl]-2-carboxylic acid, which represent the core structural motifs of the target molecule.

Table 1: Predicted ¹H NMR Data for 4-(2-formylphenyl)benzoic Acid (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 | s | 1H | Aldehyde (-CHO) |

| ~11.0-13.0 | br s | 1H | Carboxylic acid (-COOH) |

| ~8.2-8.0 | m | 3H | Aromatic protons ortho to -COOH and ortho to -CHO |

| ~7.7-7.4 | m | 5H | Remaining aromatic protons |

Table 2: Predicted ¹³C NMR Data for 4-(2-formylphenyl)benzoic Acid (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type |

| ~192 | C=O (aldehyde) |

| ~172 | C=O (carboxylic acid) |

| ~145-125 | Aromatic carbons |

Table 3: Predicted IR Absorption Data for 4-(2-formylphenyl)benzoic Acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3050 | C-H stretch | Aromatic |

| 2850, 2750 | C-H stretch | Aldehyde |

| ~1700 | C=O stretch | Aldehyde |

| ~1680 | C=O stretch | Carboxylic acid |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 4-(2-formylphenyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-formylphenyl)benzoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the proton spectrum.[1]

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and match the probe to the correct frequency for ¹H nuclei.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard one-pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[2]

-

Instrument Setup:

-

Tune and match the probe to the ¹³C frequency.

-

Shim the magnetic field.

-

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to encompass the full range of expected carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid 4-(2-formylphenyl)benzoic acid directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean before sample placement.

-

Record a background spectrum of the empty ATR setup.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The instrument automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Label the significant peaks in the spectrum.

-

Logical Workflow

The following diagram illustrates the logical workflow for the characterization of 4-(2-formylphenyl)benzoic acid.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(2-formylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-(2-formylphenyl)benzoic acid. Given the limited direct experimental data for this specific molecule in publicly available literature, this guide leverages data from structurally analogous compounds to predict its behavior. The methodologies for determining these properties are detailed to assist researchers in their own investigations.

Introduction

4-(2-formylphenyl)benzoic acid is a bifunctional organic molecule featuring a biphenyl backbone substituted with a carboxylic acid and a formyl (aldehyde) group. This unique combination of functional groups dictates its physicochemical properties, which are of critical importance in various research and development applications, including pharmaceutical sciences and materials science. Understanding the solubility and stability of this compound is paramount for its effective handling, formulation, and application.

Predicted Solubility Profile

The solubility of 4-(2-formylphenyl)benzoic acid is governed by the interplay of its polar functional groups (carboxylic acid and aldehyde) and its nonpolar biphenyl core. The carboxylic acid group can engage in hydrogen bonding and deprotonate at higher pH, while the aldehyde group is also polar. The biphenyl structure, however, contributes to its lipophilicity.

Based on the properties of its constituent parts and data from similar molecules, the following solubility characteristics can be anticipated:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the carboxylic acid and aldehyde groups suggests that 4-(2-formylphenyl)benzoic acid will exhibit some solubility in polar protic solvents through hydrogen bonding interactions. However, the large nonpolar biphenyl core will likely limit its aqueous solubility at neutral pH. The solubility in alcohols is expected to be higher than in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted in polar aprotic solvents, which can effectively solvate the polar functional groups.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the dominant polarity of the functional groups, the solubility in nonpolar solvents is expected to be low.

-

pH-Dependent Aqueous Solubility: The carboxylic acid moiety (a weak acid) will significantly influence the aqueous solubility. In acidic to neutral pH, the compound will be in its less soluble protonated form. As the pH increases above the pKa of the carboxylic acid, it will deprotonate to form a more soluble carboxylate salt.

Quantitative Solubility Data of a Structural Analog: 4-Biphenylcarboxylic Acid

To provide a quantitative perspective, the following table summarizes the solubility of 4-biphenylcarboxylic acid, a close structural analog without the formyl group, in various solvents at different temperatures. This data can serve as a useful proxy for estimating the solubility of 4-(2-formylphenyl)benzoic acid.

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Water | 25 | Very low (practically insoluble) |

| Methanol | 25 | 1.5 |

| 40 | 3.2 | |

| Ethanol | 25 | 2.5 |

| 40 | 5.1 | |

| Acetone | 25 | 15.2 |

| 40 | 28.9 | |

| Ethyl Acetate | 25 | 10.8 |

| 40 | 21.5 | |

| Acetonitrile | 25 | 4.3 |

| 40 | 8.9 | |

| Toluene | 25 | 0.8 |

| 40 | 1.9 |

Note: This data is for 4-biphenylcarboxylic acid and should be used as an estimation for 4-(2-formylphenyl)benzoic acid.

Predicted Stability Profile and Degradation Pathways

The stability of 4-(2-formylphenyl)benzoic acid is influenced by its aldehyde and carboxylic acid functionalities, as well as the biphenyl system. Aromatic aldehydes are known to be susceptible to oxidation, and carboxylic acids can undergo decarboxylation under certain conditions.

Potential Degradation Pathways:

-

Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, forming 4-(2-carboxyphenyl)benzoic acid. This can be initiated by atmospheric oxygen, oxidizing agents, or light.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. This could lead to complex degradation pathways, including oxidation and polymerization.

-

Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group might occur, although this typically requires high temperatures for aromatic acids.

-

pH-Dependent Degradation: While the biphenyl and benzoic acid moieties are generally stable across a wide pH range, extreme pH conditions, especially when combined with high temperatures, could potentially lead to hydrolysis or other reactions, although this is less likely for this specific structure under typical storage conditions.

Summary of Stability under Stress Conditions (Predicted)

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Likely stable | Minimal degradation expected |

| Basic (e.g., 0.1 M NaOH) | Likely stable | Minimal degradation expected |

| Oxidative (e.g., 3% H₂O₂) | Susceptible to degradation | 4-(2-carboxyphenyl)benzoic acid |

| Thermal (e.g., 60°C) | Likely stable | Potential for decarboxylation at very high temperatures |

| Photolytic (e.g., UV light) | Susceptible to degradation | Oxidized and polymeric byproducts |

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of 4-(2-formylphenyl)benzoic acid in various solvents.

Methodology:

-

Preparation: Add an excess amount of solid 4-(2-formylphenyl)benzoic acid to a series of vials, each containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant.

-

Filtration: Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of 4-(2-formylphenyl)benzoic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for solubility determination.

Stability and Forced Degradation Studies

This protocol describes a general approach for assessing the stability of 4-(2-formylphenyl)benzoic acid under various stress conditions, in line with ICH guidelines.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 4-(2-formylphenyl)benzoic acid in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic: Dilute the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

-

Basic: Dilute the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

-

Oxidative: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

-

Thermal: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C).

-

Photolytic: Expose the solid compound and a solution of the compound to a controlled light source (e.g., UV lamp).

-

-

Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Data Evaluation: Calculate the percentage of degradation and identify any major degradation products, potentially using LC-MS for structural elucidation.

Caption: Workflow for forced degradation studies.

Conclusion

Theoretical and Computational Insights into 4-(2-Formylphenyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-(2-formylphenyl)benzoic acid, a biphenyl derivative with potential applications in medicinal chemistry and materials science. This document delves into the molecule's structural properties, spectroscopic signatures, and electronic characteristics through in-silico methods, offering a foundational understanding for further research and development.

Molecular Structure and Properties

4-(2-Formylphenyl)benzoic acid (C₁₄H₁₀O₃) is a bifunctional organic compound featuring a benzoic acid moiety and a formyl-substituted phenyl ring linked by a single carbon-carbon bond. The rotational freedom around this bond dictates the molecule's overall conformation and, consequently, its chemical and physical properties.

Computed Molecular Properties

Computational chemistry provides valuable insights into the fundamental properties of molecules. The following table summarizes key computed descriptors for 4-(2-formylphenyl)benzoic acid.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₃ | PubChem[1] |

| Molecular Weight | 226.23 g/mol | PubChem[2] |

| IUPAC Name | 4-(2-formylphenyl)benzoic acid | PubChem[1] |

| InChI | InChI=1S/C14H10O3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-9H,(H,16,17) | PubChem[2] |

| InChIKey | OTVGPLMBOZJVGH-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C=O | PubChem[1] |

| XLogP3 | 2.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Exact Mass | 226.062994 g/mol | PubChem[2] |

| Monoisotopic Mass | 226.062994 g/mol | PubChem[2] |

| Topological Polar Surface Area | 54.4 Ų | PubChem[2] |

| Heavy Atom Count | 17 | PubChem[2] |

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

A Suzuki-Miyaura coupling between 2-formylphenylboronic acid and 4-bromobenzoic acid would be a viable method for the synthesis of 4-(2-formylphenyl)benzoic acid.

Experimental Characterization Protocols

Following synthesis, the identity and purity of 4-(2-formylphenyl)benzoic acid would be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (around 9-10 ppm), and the carboxylic acid proton (typically a broad singlet above 10 ppm). The coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons of the aldehyde and carboxylic acid, in addition to the aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the C=O stretch of the aldehyde (around 1680 cm⁻¹), and C-H stretches of the aromatic rings.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to determine the molecular weight of the compound, confirming the expected molecular formula.

Theoretical and Computational Studies

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules.[4][5] A computational study of 4-(2-formylphenyl)benzoic acid would provide a deeper understanding of its conformational preferences, vibrational modes, and electronic properties.

Computational Methodology Workflow

References

- 1. 4-(2-formylphenyl)benzoic Acid | C14H10O3 | CID 2759216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-formylphenyl)benzoic Acid | C14H10O3 | CID 2794725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Vibrational spectral investigations and density functional theory study of 4-Formylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

literature review on the discovery of 4-(2-formylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic approaches toward 4-(2-formylphenyl)benzoic acid, a biphenyl derivative with potential applications in medicinal chemistry and materials science. While specific literature on the discovery of this compound is limited, its structural motif suggests that established synthetic methodologies for biaryl compounds are applicable. This document outlines the most probable synthetic route, provides a representative experimental protocol, and summarizes key data for researchers interested in its preparation and further investigation.

Introduction

Biphenyl carboxylic acids are a class of organic compounds that have garnered significant interest in drug discovery and materials science.[1] Their rigid, planar structure provides a scaffold for the development of various therapeutic agents and functional materials. The presence of both a carboxylic acid and a formyl group in 4-(2-formylphenyl)benzoic acid offers two distinct points for chemical modification, making it a versatile building block for more complex molecules. The isomeric compound, 2'-formyl-biphenyl-4-carboxylic acid, is more widely documented and is known to be an intermediate in various synthetic endeavors.[2][3]

Synthetic Pathways

The most prevalent and efficient method for the synthesis of unsymmetrical biaryl compounds like 4-(2-formylphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[4][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl boronic acid and an aryl halide.[7][8][9] For the synthesis of 4-(2-formylphenyl)benzoic acid, two primary Suzuki-Miyaura coupling strategies can be envisioned:

-

Route A: Coupling of (2-formylphenyl)boronic acid with 4-bromobenzoic acid.

-

Route B: Coupling of (4-carboxyphenyl)boronic acid with 2-bromobenzaldehyde.

Both routes are viable, and the choice of reactants may depend on the commercial availability and stability of the starting materials.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 4-(2-formylphenyl)benzoic acid via a Suzuki-Miyaura cross-coupling reaction, based on general procedures for similar compounds.[6][8]

Reaction Scheme:

A plausible synthetic route for 4-(2-formylphenyl)benzoic acid.

Materials:

-

(2-formylphenyl)boronic acid

-

4-bromobenzoic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

In a round-bottom flask, combine (2-formylphenyl)boronic acid (1.2 equivalents), 4-bromobenzoic acid (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add a mixture of 1,4-dioxane and water (typically in a 4:1 to 3:1 ratio).

-

De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the aqueous layer with 1 M hydrochloric acid to a pH of approximately 2-3, which should precipitate the crude product.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Due to the limited specific literature on the direct synthesis of 4-(2-formylphenyl)benzoic acid, the following table summarizes the key components and conditions based on analogous Suzuki-Miyaura reactions for structurally similar biphenyl carboxylic acids.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent System | Temperature (°C) | Typical Yield (%) |

| (2-formylphenyl)boronic acid | 4-bromobenzoic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 70-90 |

| 4-carboxyphenylboronic acid | 2-bromobenzaldehyde | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 90-110 | 65-85 |

Alternative Synthetic Considerations

While the Suzuki-Miyaura coupling is the most prominent method, other synthetic strategies for forming the biaryl bond could be considered, such as the Stille coupling or Ullmann reaction.[5][10] Additionally, formylation of a pre-existing biphenyl carboxylic acid framework could be another approach. Various formylation methods exist, including the Vilsmeier-Haack, Duff, and Rieche reactions, each with its own substrate scope and regioselectivity.[11][12][13]

Conclusion

The synthesis of 4-(2-formylphenyl)benzoic acid is readily achievable through well-established synthetic methodologies, with the Suzuki-Miyaura cross-coupling reaction being the most direct and efficient route. This technical guide provides a foundational understanding of its synthesis, offering a representative protocol and a summary of expected reaction parameters. The availability of this versatile building block should facilitate further research into its potential applications in drug discovery and the development of novel organic materials.

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. 2'-FORMYL-BIPHENYL-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. 2'-FORMYL-BIPHENYL-4-CARBOXYLIC ACID | 205871-49-4 [chemicalbook.com]

- 4. gala.gre.ac.uk [gala.gre.ac.uk]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 10. Buy 4'-Formylbiphenyl-2-carboxylic acid | 112804-58-7 [smolecule.com]

- 11. benchchem.com [benchchem.com]

- 12. Formylation - Common Conditions [commonorganicchemistry.com]

- 13. Formylation - Wikipedia [en.wikipedia.org]

Spectroscopic Data and Experimental Protocols for 4-(2-formylphenyl)benzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-formylphenyl)benzoic acid, a bifunctional aromatic compound of interest in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols, and visualizations to facilitate the identification and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, and FT-IR analyses of 4-(2-formylphenyl)benzoic acid.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.11 | s | 1H | Carboxylic acid (-COOH) |

| 8.63 | s | 1H | Aldehyde (-CHO) |

| 8.12 | d, J = 8.0 Hz | 1H | Aromatic CH |

| 8.05 – 7.97 | m | 3H | Aromatic CH |

| 7.70 – 7.55 | m | 2H | Aromatic CH |

s = singlet, d = doublet, m = multiplet, J = coupling constant in Hertz.

Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 172.67 | Carboxylic acid carbon (-C OOH) |

| 140.15 | Aromatic C |

| 137.36 | Aromatic C |

| 135.82 | Aromatic C |

| 134.50 | Aromatic C |

| 133.54 | Aromatic C |

| 133.39 | Aromatic C |

| 133.28 | Aromatic C |

| 132.87 | Aromatic C |

| 132.02 | Aromatic C |

| 130.38 | Aromatic C |

Table 3: FT-IR Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid)[1][2][3] |

| ~2850, ~2750 | Medium-Weak | C-H stretch (Aldehyde)[4][5] |

| 1710-1680 | Strong | C=O stretch (Aromatic carboxylic acid)[2][3][6] |

| 1700-1685 | Strong | C=O stretch (Aromatic aldehyde)[7] |

| 1600-1450 | Medium-Weak | C=C stretch (Aromatic ring)[5] |

| 1320-1210 | Strong | C-O stretch (Carboxylic acid)[1] |

| 950-910 | Broad, Medium | O-H bend (Carboxylic acid)[1] |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of 4-(2-formylphenyl)benzoic acid was accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution was transferred to a 5 mm NMR tube.

-

The sample was thoroughly mixed by gentle vortexing to ensure homogeneity.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans, depending on the concentration.

-

Relaxation Delay: 1.0 seconds.

-

Acquisition Time: Approximately 4 seconds.

-

Spectral Width: -2 to 16 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024-4096 scans, depending on the concentration and desired signal-to-noise ratio.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A standard FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid 4-(2-formylphenyl)benzoic acid was placed directly onto the ATR crystal.

FT-IR Acquisition:

-

A background spectrum of the clean, empty ATR crystal was recorded to account for atmospheric and instrumental interferences.

-

The solid sample was placed on the crystal, and pressure was applied using the instrument's anvil to ensure good contact.

-

The sample spectrum was recorded over a range of 4000 to 400 cm⁻¹.

-

A total of 32 scans were co-added at a resolution of 4 cm⁻¹ to obtain the final spectrum.

Data Processing: The resulting spectrum was baseline-corrected and displayed in terms of transmittance or absorbance.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the spectroscopic techniques and the structural information they provide for 4-(2-formylphenyl)benzoic acid.

Caption: Workflow for the spectroscopic characterization of 4-(2-formylphenyl)benzoic acid.

Caption: Relationship between spectroscopic methods and the derived structural information.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. Aromatic Aldehyde IR Spectrum Guide - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

physical and chemical properties of 4-(2-formylphenyl)benzoic acid

An In-depth Technical Guide to 4-(2-formylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. The information contained herein is compiled from publicly available data and is not intended to be a substitute for professional scientific advice. While efforts have been made to ensure the accuracy of the information, no warranty, express or implied, is made.

Introduction

4-(2-formylphenyl)benzoic acid is a bifunctional organic molecule belonging to the class of biphenyl carboxylic acids. Its structure, featuring a carboxylic acid group and a formyl (aldehyde) group on adjacent phenyl rings, makes it a valuable building block in organic synthesis. The presence of these two reactive functional groups allows for a variety of chemical transformations, making it a target of interest for the synthesis of more complex molecules, including potential pharmaceutical candidates and materials with novel properties. This guide provides a comprehensive overview of the known , detailed experimental protocols for its synthesis and characterization, and an exploration of the potential biological activities of related compounds.

Physical and Chemical Properties

Direct experimental data for 4-(2-formylphenyl)benzoic acid is limited in the public domain. The following tables summarize the available computed data for the target compound and experimental data for the closely related isomer, 4-formylbenzoic acid, for comparative purposes.

Physical Properties

| Property | 4-(2-formylphenyl)benzoic acid (Computed) | 4-formylbenzoic acid (Experimental) |

| Molecular Formula | C₁₄H₁₀O₃ | C₈H₆O₃ |

| Molecular Weight | 226.23 g/mol [1] | 150.13 g/mol [2][3] |

| Appearance | - | White to light yellow crystalline powder[2] |

| Melting Point | - | 256 °C[2] |

| Boiling Point | - | Sublimes before reaching boiling point[2] |

| Solubility | - | Slightly soluble in hot water; very soluble in alcohol, ether, and chloroform[2]. Soluble in DMSO. |

| pKa | - | 3.77 (at 25°C) |

Chemical Properties & Spectral Data

The chemical reactivity of 4-(2-formylphenyl)benzoic acid is dictated by its two functional groups: the carboxylic acid and the aldehyde. The carboxylic acid can undergo esterification, amidation, and salt formation. The aldehyde group is susceptible to nucleophilic attack, oxidation to a carboxylic acid, and reduction to an alcohol.

| Property | Data for 4-formylbenzoic acid (for comparison) |

| ¹H NMR (DMSO-d₆) | δ 13.5 (s, 1H, COOH), 10.14 (s, 1H, CHO), 8.17 (d, J=8.2 Hz, 2H, Ar-H), 8.05 (d, J=8.2 Hz, 2H, Ar-H)[4][5] |

| ¹³C NMR (DMSO-d₆) | δ 192.8 (CHO), 166.8 (COOH), 139.3, 135.5, 130.1, 129.8 (Ar-C)[6] |

| IR (KBr, cm⁻¹) | ~3000 (broad, O-H), 1685 (C=O, acid), 1705 (C=O, aldehyde)[7] |

| Mass Spectrum (EI) | m/z 150 (M+), 149, 121, 93, 65[8] |

Experimental Protocols

Synthesis of 4-(2-formylphenyl)benzoic acid via Suzuki-Miyaura Coupling

The most plausible synthetic route to 4-(2-formylphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of biaryl compounds.[9][10]

Reaction Scheme:

Caption: Synthetic workflow for 4-(2-formylphenyl)benzoic acid.

Materials:

-

2-Bromobenzaldehyde

-

4-Carboxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). The total solvent volume should be sufficient to dissolve the reactants upon heating.

-

Degassing: Degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 - 0.05 eq).

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Carefully acidify the aqueous layer with 2 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.

-

Extract the product into ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude 4-(2-formylphenyl)benzoic acid can be purified by either column chromatography on silica gel (using a mixture of hexane and ethyl acetate as the eluent) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Potential Biological Activity and Signaling Pathways

There is no specific biological activity or signaling pathway data available for 4-(2-formylphenyl)benzoic acid in the reviewed literature. However, the biphenyl carboxylic acid scaffold is present in a number of biologically active molecules. Derivatives of biphenyl carboxylic acid have been investigated for various therapeutic applications, including as anticancer, antifungal, and anti-inflammatory agents.[11][12]

Given its novel structure, a logical workflow for investigating the biological potential of 4-(2-formylphenyl)benzoic acid would involve a series of in vitro screening assays.

Caption: A potential workflow for biological activity screening.

This generalized workflow illustrates a rational approach to identifying and characterizing the potential therapeutic value of a novel compound like 4-(2-formylphenyl)benzoic acid. Initial broad screening against common cellular and biochemical targets can identify "hits," which can then be further investigated to elucidate their mechanism of action and potential for drug development.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Formylbenzoic acid(619-66-9) 1H NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 4-Formylbenzoic acid(619-66-9) 13C NMR spectrum [chemicalbook.com]

- 7. 4-Formylbenzoic acid(619-66-9) IR Spectrum [chemicalbook.com]

- 8. Benzoic acid, 4-formyl- [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. ajgreenchem.com [ajgreenchem.com]

- 12. ijsdr.org [ijsdr.org]

Unlocking the Potential of 4-(2-formylphenyl)benzoic acid: A Technical Guide for Researchers

An In-depth Whitepaper on a Versatile Biphenyl Scaffold for Advanced Research and Development

Abstract

4-(2-formylphenyl)benzoic acid is a bifunctional organic compound with significant potential as a versatile building block in medicinal chemistry, materials science, and catalysis. Its unique biphenyl structure, featuring strategically placed and reactive aldehyde and carboxylic acid functionalities, offers a robust scaffold for the synthesis of complex molecular architectures and novel functional materials. This technical guide provides an in-depth overview of this molecule, including its physicochemical properties, a detailed synthetic protocol via Suzuki-Miyaura cross-coupling, and a comprehensive exploration of promising research avenues. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this intriguing molecule.

Core Molecular Attributes

4-(2-formylphenyl)benzoic acid, with the chemical formula C14H10O3, possesses a molecular weight of 226.23 g/mol .[1] The molecule's structure, characterized by a biphenyl backbone with a formyl group at the 2-position of one phenyl ring and a carboxylic acid group at the 4-position of the other, allows for a diverse range of chemical transformations.

| Property | Value | Source |

| Molecular Formula | C14H10O3 | PubChem[1] |

| Molecular Weight | 226.23 g/mol | PubChem[1] |

| IUPAC Name | 4-(2-formylphenyl)benzoic acid | PubChem |

| CAS Number | 112804-58-7 | PubChem[1] |

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of 4-(2-formylphenyl)benzoic acid can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a reliable and versatile route to construct the biphenyl core.

Reaction Scheme

The general synthetic strategy involves the coupling of 2-formylphenylboronic acid with 4-bromobenzoic acid in the presence of a palladium catalyst and a base.

Caption: Synthetic scheme for 4-(2-formylphenyl)benzoic acid.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, combine 2-formylphenylboronic acid (1.2 eq), 4-bromobenzoic acid (1.0 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add a 3:1 mixture of dioxane and water to the flask.

-

Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and dilute it with water.

-

Extraction: Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Research Areas

The unique bifunctional nature of 4-(2-formylphenyl)benzoic acid opens up a multitude of research opportunities.

Medicinal Chemistry

The aldehyde group serves as a versatile handle for the synthesis of various heterocyclic and Schiff base derivatives, while the carboxylic acid moiety allows for the formation of amides and esters. This dual reactivity makes it an excellent scaffold for developing novel therapeutic agents.

-

Antimicrobial Agents: The formyl group can be readily converted into hydrazones, which have shown significant antimicrobial activity.[2][3][4] Research can focus on synthesizing a library of hydrazone derivatives and screening them against various bacterial and fungal strains.

-

Anticancer Agents: Benzoic acid derivatives have been explored as VLA-4 antagonists with potential applications in cancer therapy.[5] The biphenyl core of 4-(2-formylphenyl)benzoic acid can be functionalized to explore new anticancer drug candidates.

-

Enzyme Inhibitors: The structural motifs present in this molecule are found in various enzyme inhibitors. Derivatives can be designed and synthesized to target specific enzymes implicated in disease pathways.

Caption: Drug discovery workflow for novel therapeutics.

Materials Science

The rigid biphenyl structure and the presence of coordinating functional groups make 4-(2-formylphenyl)benzoic acid a promising candidate for the development of advanced materials.

-

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous MOFs with potential applications in gas storage, separation, and catalysis.

-

Polymers and Copolymers: The aldehyde and carboxylic acid functionalities can be utilized in polymerization reactions to create novel polymers with tailored thermal and mechanical properties.

-

Luminescent Materials: The biphenyl core is a known fluorophore. Derivatives of this molecule could be synthesized to develop new fluorescent probes and organic light-emitting diodes (OLEDs).

Catalysis

The ability of the functional groups to coordinate with metal centers suggests its potential use as a ligand in catalysis.[6]

-

Homogeneous Catalysis: Schiff base ligands derived from the aldehyde group can be complexed with transition metals to create catalysts for various organic transformations, such as asymmetric synthesis and cross-coupling reactions.

Hypothetical Signaling Pathway Modulation

Derivatives of 4-(2-formylphenyl)benzoic acid could potentially modulate key signaling pathways implicated in diseases like cancer. For instance, a synthesized derivative could act as an inhibitor of a specific kinase in the MAPK/ERK pathway.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Quantitative Data Summary (Illustrative Examples)

The following tables provide illustrative examples of how quantitative data for synthesized derivatives could be presented.

Table 1: Synthesis Yields of Hydrazone Derivatives

| Derivative | R Group | Yield (%) |

| 1a | Phenyl | 85 |

| 1b | 4-Chlorophenyl | 92 |

| 1c | 4-Nitrophenyl | 78 |

| 1d | 2-Pyridyl | 81 |

Table 2: Antimicrobial Activity (MIC, µg/mL)

| Derivative | S. aureus | E. coli | C. albicans |

| 1a | 16 | 32 | >64 |

| 1b | 4 | 8 | 16 |

| 1c | 8 | 16 | 32 |

| 1d | 8 | 16 | 64 |

Conclusion

4-(2-formylphenyl)benzoic acid is a molecule of significant interest with a wide array of potential applications. Its straightforward synthesis and the versatility of its functional groups make it an ideal starting point for the development of novel compounds in medicinal chemistry, materials science, and catalysis. This guide provides a comprehensive overview to stimulate further research and unlock the full potential of this promising chemical scaffold.

References

- 1. 2-(4-formylphenyl)benzoic Acid | C14H10O3 | CID 2794725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(4-formylphenyl)benzoic acid | 70916-98-2 | VCA91698 [biosynth.com]

An In-depth Technical Guide to the Identification of Isomers of 4-(2-formylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, separation, and characterization of the positional isomers of (formylphenyl)benzoic acid. The accurate identification and isolation of these isomers are crucial for understanding their unique chemical properties, biological activities, and potential applications in drug development and materials science.

Positional Isomers of (formylphenyl)benzoic acid

The structure of 4-(2-formylphenyl)benzoic acid consists of a benzoic acid moiety and a formylphenyl moiety linked by a single bond. Positional isomerism can arise from the different substitution patterns on both aromatic rings. There are a total of nine possible positional isomers, which are listed in the table below.

Quantitative Data

The following tables summarize the available physicochemical and spectroscopic data for the isomers of (formylphenyl)benzoic acid. It is important to note that experimental data for some of these specific isomers is limited in the public domain. In such cases, computed data from reputable sources and expected spectral characteristics based on analogous compounds are provided as a reference.

Table 1: Physicochemical Properties of (formylphenyl)benzoic acid Isomers

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-(2-formylphenyl)benzoic acid | 6720-26-9 | C₁₄H₁₀O₃ | 226.23 | Data not available |

| 3-(2-formylphenyl)benzoic acid | - | C₁₄H₁₀O₃ | 226.23 | Data not available |

| 4-(2-formylphenyl)benzoic acid | - | C₁₄H₁₀O₃ | 226.23 | Data not available |

| 2-(3-formylphenyl)benzoic acid | - | C₁₄H₁₀O₃ | 226.23 | Data not available |

| 3-(3-formylphenyl)benzoic acid | - | C₁₄H₁₀O₃ | 226.23 | Data not available |

| 4-(3-formylphenyl)benzoic acid | - | C₁₄H₁₀O₃ | 226.23 | Data not available |

| 2-(4-formylphenyl)benzoic acid | 112804-58-7 | C₁₄H₁₀O₃ | 226.23 | Data not available |

| 3-(4-formylphenyl)benzoic acid | 222180-20-3 | C₁₄H₁₀O₃ | 226.23 | 190[1] |

| 4-(4-formylphenyl)benzoic acid | 70916-98-2 | C₁₄H₁₀O₃ | 226.23 | Data not available |

Table 2: Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Isomer Name | Expected Chemical Shift Ranges (ppm) |

| Aromatic Protons | 7.2 - 8.5 (complex multiplets) |

| Aldehyde Proton | 9.8 - 10.2 (singlet) |

| Carboxylic Acid Proton | 12.0 - 13.5 (broad singlet) |

Table 3: Expected FT-IR Spectral Data

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |

| C=O stretch (Carboxylic acid) | 1680 - 1710 |

| C=O stretch (Aldehyde) | 1690 - 1715 |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C=C stretch (Aromatic) | 1450 - 1600 |

Experimental Protocols

Synthesis of (formylphenyl)benzoic acid Isomers (General Procedure via Suzuki Coupling)

This protocol describes a general method for the synthesis of (formylphenyl)benzoic acid isomers using a Suzuki coupling reaction, a versatile method for the formation of C-C bonds between aryl halides and aryl boronic acids.

Materials:

-

Appropriate bromobenzoic acid or bromobenzaldehyde

-

Appropriate formylphenylboronic acid or carboxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M)

Procedure:

-

In a round-bottom flask, combine the aryl bromide (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of palladium(II) acetate and triphenylphosphine.

-

Add a 3:1 mixture of 1,4-dioxane and water to the flask.

-

Degas the mixture by bubbling nitrogen through it for 15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired (formylphenyl)benzoic acid isomer.

Separation of Isomers by High-Performance Liquid Chromatography (HPLC)

Positional isomers of substituted benzoic acids can be effectively separated using reversed-phase high-performance liquid chromatography (HPLC).[2]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

-

A gradient of acetonitrile and water, both containing 0.1% formic acid.

Procedure:

-

Prepare a stock solution of the isomer mixture in a suitable solvent (e.g., methanol or acetonitrile).

-

Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

-

Set the UV detector to a wavelength where all isomers show significant absorbance (e.g., 254 nm).

-

Inject the sample onto the column and run a linear gradient, for example, from 20% to 80% acetonitrile over 30 minutes.

-

Monitor the chromatogram for the separation of the isomers. The retention time will vary depending on the polarity of the isomer.

-

Collect the fractions corresponding to each separated isomer for further analysis.

Characterization of Isomers

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the isomers.

Sample Preparation:

-

Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

The chemical shift of the aldehyde proton (around 9.8-10.2 ppm) and the carboxylic acid proton (a broad singlet typically above 12 ppm) are characteristic. The substitution pattern on the aromatic rings will result in unique splitting patterns and chemical shifts for the aromatic protons.

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument.

-

The chemical shifts of the carbonyl carbons of the aldehyde and carboxylic acid groups are distinctive. The number of signals in the aromatic region can indicate the symmetry of the molecule.

FT-IR spectroscopy is used to identify the key functional groups present in the isomers.

Sample Preparation:

-

The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

Procedure:

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Look for the characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band from 2500-3300 cm⁻¹), the C=O stretches of the carboxylic acid and aldehyde (around 1700 cm⁻¹), and the aromatic C-H and C=C stretches.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isomers.

Procedure:

-

The sample can be analyzed by various ionization techniques such as electrospray ionization (ESI) or electron ionization (EI).

-

The molecular ion peak (M⁺ or [M+H]⁺ or [M-H]⁻) should correspond to the molecular weight of the compound (226.23 g/mol ). The fragmentation pattern can provide further structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the identification and characterization of the isomers of (formylphenyl)benzoic acid.

Conclusion

The identification of the specific isomers of 4-(2-formylphenyl)benzoic acid requires a systematic approach involving synthesis, separation, and characterization using a combination of chromatographic and spectroscopic techniques. This guide provides the necessary foundational knowledge and experimental protocols to aid researchers in this endeavor. The distinct physicochemical properties and potential biological activities of each isomer underscore the importance of their accurate identification in the fields of medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 4-(2-formylphenyl)benzoic Acid as a Bifunctional Linker

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of Metal-Organic Frameworks (MOFs) incorporating the bifunctional linker 4-(2-formylphenyl)benzoic acid. This unique linker, possessing both a carboxylic acid and a formyl group, allows for the creation of versatile MOFs with significant potential in drug delivery and catalysis. The information presented herein is based on the in situ formation of analogous imine-based linkers from 4-formylbenzoic acid and various aminobenzoic acids, as direct use of the pre-formed 4-(2-formylphenyl)benzoic acid is not widely documented in the synthesis of stable MOFs. The NUIG4 series of MOFs, developed by the Zaworotko group, serves as a primary example of this approach and demonstrates the exceptional capabilities of these materials.[1][2]

Application Notes

The bifunctional nature of the 4-(2-formylphenyl)benzoic acid precursor, with its aldehyde and carboxylic acid moieties, offers a unique platform for designing highly functional MOFs. The carboxylic acid group serves as the primary coordination site with metal ions to form the framework structure, while the formyl group provides a reactive handle for post-synthetic modification or for creating multifunctional frameworks through in situ reactions.

Drug Delivery

MOFs synthesized using 4-formylbenzoic acid and amino-functionalized co-linkers have shown exceptional promise as carriers for chemotherapeutic agents. The resulting imine-functionalized frameworks can be tailored to exhibit high drug loading capacities and pH-responsive release profiles.

A notable example is the NUIG4 series, which are zinc-based MOFs. These materials have demonstrated an exceptionally high loading capacity for the anticancer drug doxorubicin (Dox).[1][2] The release of the drug is often faster in acidic environments, which is advantageous for targeted delivery to the slightly acidic tumor microenvironment.[1] The ability to introduce additional functional groups through the use of different amino-benzoic acid derivatives allows for the fine-tuning of drug-framework interactions, thereby controlling the rate of drug release.[2]

Key Advantages for Drug Delivery:

-

High Drug Loading Capacity: The porous structure and the potential for specific interactions with the linker system can lead to very high drug loading.

-

Stimuli-Responsive Release: The framework's stability and the nature of the drug-host interactions can be designed to respond to specific triggers, such as pH changes.

-

Tunable Release Kinetics: By varying the functional groups on the amino-benzoic acid linker, the drug release profile can be modulated to achieve a desired therapeutic window.[2]

-

Biocompatibility: Zinc-based MOFs are often considered to have good biocompatibility, as zinc is an essential trace element in the human body.[3]

Heterogeneous Catalysis

The formyl group within the linker structure can act as a versatile platform for catalysis. MOFs incorporating salicylaldehyde-type functionalities can be used as single-atom catalysts for various reactions.[4] The aldehyde group can be post-synthetically modified to introduce a wide range of catalytic sites. For instance, it can be reduced to an alcohol, oxidized to a carboxylic acid, or reacted with amines to form Schiff bases, which can then be metalated to create active catalytic centers.

Potential Catalytic Applications:

-

Asymmetric Catalysis: Chiral amines can be introduced via reaction with the formyl group to create chiral catalysts for enantioselective reactions.

-

Oxidation/Reduction Reactions: The metal nodes and the functionalized linkers can act synergistically to catalyze oxidation or reduction reactions.

-

Cascade Reactions: The presence of multiple functional groups (e.g., Lewis acidic metal sites and basic amine groups) can facilitate one-pot cascade reactions.[5]

Quantitative Data

The following tables summarize key quantitative data for the NUIG4 series of MOFs, which are synthesized in situ from 4-formylbenzoic acid and various aminobenzoic acids.

Table 1: Crystallographic Data for Representative NUIG4 MOFs [2]

| MOF Name | Formula Unit | Crystal System | Space Group | a, b (Å) | c (Å) |

| NUIG4 | [Zn₄O(CBAB)₃]n | Tetragonal | P4₁ | 19.146 | 19.117 |

| MV-NUIG4-H₉₀-OH₁₀ | [Zn₄O(CBAB-H)₂.₇(CBAB-OH)₀.₃]n | Tetragonal | P4₁ | 19.15 | 19.14 |

| MV-NUIG4-H₇₅-OH₂₅ | [Zn₄O(CBAB-H)₂.₂₅(CBAB-OH)₀.₇₅]n | Tetragonal | P4₁ | 19.16 | 19.12 |

*CBAB = 4-((4-carboxybenzylidene)amino)benzoic acid

Table 2: Doxorubicin (Dox) Absorption and Release Data for NUIG4 and its Multivariate Analogues (MV-NUIG4) [1][2]

| MOF Name | Doxorubicin Uptake (mg Dox / g MOF) | Release Conditions | Key Findings |

| NUIG4 | 1995 | pH-controlled | Exceptionally high Dox loading with pH-controlled release. |

| MV-NUIG4-Me | 1234 - 1995 (range for series) | pH-controlled | Drug absorption and release rates are modulated by the ratio of functional groups. |

| MV-NUIG4-OH | 1234 - 1995 (range for series) | pH-controlled | Introduction of hydroxyl groups affects drug-framework interactions. |

Experimental Protocols

The following protocols are based on the synthesis and application of the NUIG4 series of MOFs.[1][2]

Protocol 1: In situ Solvothermal Synthesis of MV-NUIG4-Me

This protocol describes the synthesis of a multivariate MOF (MV-NUIG4-Me) through an in situ reaction between 4-formylbenzoic acid and 4-amino-3-methylbenzoic acid.

Materials:

-

4-formylbenzoic acid

-

4-amino-3-methylbenzoic acid

-

Zinc acetate dihydrate (Zn(CH₃CO₂)₂·2H₂O)

-

N,N-Dimethylformamide (DMF)

-

Glass scintillation vial (20 mL)

-

Sonicator

-

Oven

Procedure:

-

In a 20 mL glass scintillation vial, dissolve 225 mg (1.5 mmol) of 4-formylbenzoic acid in 5 mL of DMF.

-

To this solution, add 226 mg (1.5 mmol) of 4-amino-3-methylbenzoic acid. This should result in a pale-yellow solution.

-

Add 330 mg (1.5 mmol) of Zn(CH₃CO₂)₂·2H₂O to the solution.

-

Sonicate the mixture for 2 minutes.

-

Seal the vial tightly and place it in an oven at 80 °C for 24 hours. A white crystalline powder should form.

-

After cooling to room temperature, decant the mother liquor.

-

Wash the crystalline powder by rinsing with fresh DMF (2 x 5 mL).

-

The final product can be dried under vacuum.

Protocol 2: Activation of MV-NUIG4 MOFs

Activation is crucial to remove solvent molecules from the pores of the MOF, making them accessible for guest molecules.

Materials:

-

Synthesized MV-NUIG4 MOF (e.g., 20 mg)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Centrifuge

-

Oven

Procedure:

-

Place a 20 mg sample of the synthesized MOF in a centrifuge tube.

-

Add 15 mL of DMF and stir the suspension for 24 hours.

-

Replace the DMF with a fresh 15 mL portion after 4 hours and again after 8 hours.

-

Collect the solid material by centrifugation at 4000 rpm for 5 minutes.

-

Resuspend the solid in 15 mL of MeOH and stir for another 24 hours.

-

Replace the MeOH with a fresh 15 mL portion after 4 hours and again after 8 hours.

-

Collect the solid by centrifugation and dry it in an oven at 80 °C overnight.

Protocol 3: Doxorubicin (Dox) Loading into Activated MV-NUIG4 MOFs

This protocol describes the loading of doxorubicin into the activated MOF pores.

Materials:

-

Activated MV-NUIG4 MOF (e.g., 10 mg)

-

Doxorubicin (Dox)

-

Methanol (MeOH)

-

Dimethyl sulfoxide (DMSO)

-

Centrifuge vial

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of Dox by dissolving 40 mg of Dox in 10 mL of a 9:1 MeOH:DMSO solvent mixture.

-

Add 10 mg of the activated MV-NUIG4 MOF to a centrifuge vial.

-

Add the Dox solution to the vial containing the MOF.

-

At specified time intervals, centrifuge the solution and carefully remove a small aliquot (e.g., 25 µL) of the supernatant.

-

Dilute the aliquot with a known volume of MeOH (e.g., 5 mL).

-

Measure the absorbance of the diluted supernatant using a UV-Vis spectrophotometer at the characteristic wavelength for Dox.

-

The amount of Dox loaded into the MOF can be calculated by the decrease in concentration in the supernatant over time.

Visualizations

Logical Workflow for MOF Synthesis and Drug Delivery Application

Caption: Workflow for the synthesis, activation, and drug delivery application of NUIG4-type MOFs.

Signaling Pathway for pH-Responsive Drug Release

Caption: Proposed mechanism for pH-triggered doxorubicin release from the MOF in a tumor microenvironment.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A bifunctional metal–organic framework featuring the combination of open metal sites and Lewis basic sites for selective gas adsorption and heterogeneous cascade catalysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 4-(2-formylphenyl)benzoic acid in Luminescent Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Luminescent MOFs (L-MOFs) have garnered significant attention due to their potential applications in chemical sensing, bio-imaging, and drug delivery. The choice of the organic linker is paramount in dictating the photophysical properties and functionalities of the resulting L-MOF.